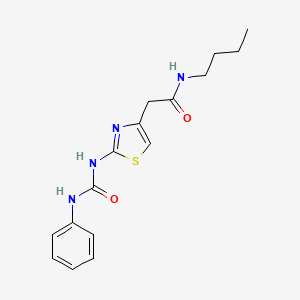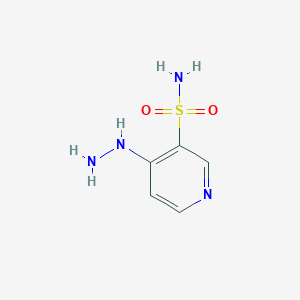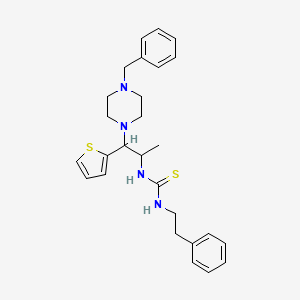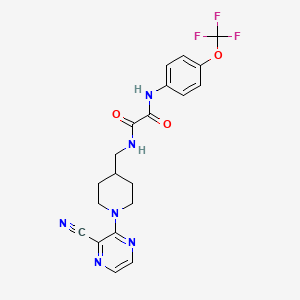![molecular formula C21H20N2O6 B2530520 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide CAS No. 618419-38-8](/img/structure/B2530520.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets, including lethal H5N1 influenza A viruses and drug-resistant bacteria. These compounds are characterized by a furan ring attached to a carboxamide group, and they often have additional substituents that can significantly influence their biological activity .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine in the presence of a base, such as triethylamine (Et3N), to yield high product yields. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% . Although the specific synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is not detailed in the provided papers, similar synthetic routes could be employed, potentially involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. Systematic structure-activity relationship (SAR) studies have shown that substituents on the furan ring, such as methyl groups or nitro groups, can significantly affect the compound's efficacy against targets like the H5N1 virus . The presence of a nitrophenyl group, as seen in the compound of interest, suggests that it may have been designed to enhance biological activity through electronic effects or molecular interactions with the target.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents on the aromatic ring, which can alter their biological properties. The Suzuki-Miyaura cross-coupling is one such reaction that has been used to synthesize functionalized furan-carboxamide derivatives . These reactions are typically facilitated by catalysts like palladium on triphenylphosphine and bases such as potassium phosphate.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating groups like methoxy and electron-withdrawing groups like nitro can affect these properties. Analytical techniques such as FTIR, NMR, Mass spectrometry, and elemental analysis are used to confirm the structure of these compounds . These properties are essential for the compound's interaction with biological targets and its overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Conversion of Biomass to Furan Derivatives
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide and its derivatives have significant potential in the conversion of plant biomass into furan derivatives, which are valuable in various industries. These derivatives are pivotal in synthesizing polymers, functional materials, and fuels from renewable sources. The review by Chernyshev, Kravchenko, & Ananikov (2017) highlights the prospects of using these furan derivatives as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources.
Photosensitive Applications
Photosensitive Protecting Groups
The compound's structural components, specifically the nitrophenyl group, find applications in photosensitive protecting groups. These groups are instrumental in synthetic chemistry, showing promise for future advancements. The review by Amit, Zehavi, & Patchornik (1974) discusses the potential of such groups, including those related to 3-nitrophenyl, in enhancing synthetic processes.
Biocatalysis and Environmental Applications
Biocatalytic Valorization of Furans
The inherent instability of furans, like the one in the compound, poses challenges in their synthetic modifications. Biocatalysis offers a high selectivity approach to address this, potentially reducing byproducts and wastes. Domínguez de María & Guajardo (2017) explore various biocatalytic transformations applied to furans, demonstrating promising but modest productivities. The potential of this approach for the sustainable valorization of furans is evident, warranting further development and assessment.
Chemical Synthesis
Arylmethylidenefuranones
The compound's furan moiety is closely related to arylmethylidenefuranones, which are versatile in chemical reactions with various nucleophiles. Kamneva, Anis’kova, & Egorova (2018) systematize data on the reactions of these derivatives, highlighting the dependency of the reaction direction on the reagents, nucleophilic agent strength, and conditions. This underscores the compound's potential in synthesizing a wide range of chemical structures.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-18-7-6-14(12-20(18)28-2)10-11-22-21(24)19-9-8-17(29-19)15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUXZBNOGSHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

